4,7-Dichloro-2,1,3-benzothiadiazole
Description
4,7-Dichloro-2,1,3-benzothiadiazole is a heterocyclic compound featuring a benzothiadiazole core substituted with chlorine atoms at the 4- and 7-positions. This structure confers strong electron-withdrawing properties due to the electronegative chlorine substituents and the electron-deficient nature of the benzothiadiazole moiety. It serves as a versatile precursor in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Stille couplings) to construct π-conjugated systems for optoelectronic applications such as organic photovoltaics (OPVs), light-emitting diodes (OLEDs), and sensors . Its chlorine atoms enhance reactivity in nucleophilic substitutions while maintaining thermal stability, making it suitable for polymerization and functionalization .
Properties
CAS No. |
2207-34-3 |
|---|---|
Molecular Formula |
C6H2Cl2N2S |
Molecular Weight |
205.06 g/mol |
IUPAC Name |
4,7-dichloro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C6H2Cl2N2S/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H |
InChI Key |
MUSCKZMSNWPOOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,1,3-Benzothiadiazole, 4,7-dichloro- can be synthesized through the bromination of 2,1,3-benzothiadiazole, followed by a substitution reaction to introduce chlorine atoms at the 4 and 7 positions. The bromination is typically performed using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, under reflux conditions . The resulting 4,7-dibromo-2,1,3-benzothiadiazole is then treated with a chlorinating agent, such as thionyl chloride, to yield 2,1,3-benzothiadiazole, 4,7-dichloro- .
Industrial Production Methods
Industrial production of 2,1,3-benzothiadiazole, 4,7-dichloro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzothiadiazole, 4,7-dichloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be reduced back to its precursor, 1,2-diaminobenzene, under reducing conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form larger π-conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of base and solvent like toluene or THF.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Reduction Products: 1,2-diaminobenzene.
Coupling Products: Larger π-conjugated systems and polymers.
Scientific Research Applications
2,1,3-Benzothiadiazole, 4,7-dichloro- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2,1,3-benzothiadiazole, 4,7-dichloro- is primarily based on its strong electron-withdrawing properties. This characteristic allows it to stabilize negative charges and participate in various electron transfer processes. The compound interacts with molecular targets through π-π stacking and hydrogen bonding, influencing the electronic properties of the resulting materials .
Comparison with Similar Compounds
Comparison with Similar Compounds
The electronic, optical, and structural properties of 4,7-dichloro-2,1,3-benzothiadiazole can be contextualized against analogous benzothiadiazole derivatives. Below is a detailed comparison:
Structural and Electronic Properties
Key Findings
Electron-Withdrawing Capacity: Chlorine substituents provide moderate electron withdrawal, while bromine (in dibromo derivatives) and cyano groups (in DTDCNBT) exhibit stronger effects, lowering LUMO levels and enabling n-type semiconductor behavior . Thiophene and thiazole substituents enhance conjugation and charge mobility but differ in electron affinity; thiazole-based DTABT outperforms thiophene-based DTBT in OPVs due to better film morphology .
Synthetic Utility :
- 4,7-Dichloro-2,1,3-benzothiadiazole is more reactive than its dibromo counterpart in nucleophilic aromatic substitution but less stable in harsh reaction conditions .
- Bromine in dibromo derivatives facilitates efficient Suzuki couplings, making it a preferred precursor for luminescent MOFs and polymers .
Optoelectronic Performance: DTBT-based polymers achieve planar structures ideal for charge transport, but DTABT’s thiazole units yield higher PCE in solar cells (1.18% vs. 0.59% for DTBT) . Cyano-substituted DTDCNBT induces n-type behavior in polymers, a critical feature for ambipolar transistors and tandem solar cells .
Thermal and Solubility Properties :
Biological Activity
4,7-Dichloro-2,1,3-benzothiadiazole (DCBT) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the existing literature on the biological effects of DCBT, including its antimicrobial, anticancer, and agricultural applications.
Chemical Structure and Properties
DCBT is characterized by a bicyclic structure with chlorine substituents at the 4 and 7 positions of the benzothiadiazole ring. Its molecular formula is CClNS, and it has a molecular weight of approximately 185.06 g/mol. The presence of chlorine atoms enhances its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research has indicated that DCBT exhibits significant antimicrobial activity. For instance, studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Activity
DCBT has also been studied for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound appears to inhibit cell proliferation by interfering with key signaling pathways involved in cell cycle regulation.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that DCBT derivatives exhibited IC values in the micromolar range against cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound was found to activate caspase pathways leading to programmed cell death.
Agricultural Applications
In agriculture, DCBT has been utilized as a growth regulator and pesticide. Its ability to inhibit specific enzymes involved in plant growth has made it a candidate for enhancing crop yields while controlling pest populations.
| Application | Effect |
|---|---|
| Growth Regulation | Enhances root development |
| Pest Control | Reduces aphid populations |
The biological activity of DCBT is largely attributed to its ability to interact with various molecular targets within cells. The chlorine substituents facilitate hydrogen bonding and hydrophobic interactions with proteins and enzymes, modulating their activity. This interaction can lead to alterations in metabolic pathways and cellular signaling.
Comparative Analysis
To understand the uniqueness of DCBT, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Amino-7-chloro-2,1,3-benzothiadiazole | CClNS | Exhibits antimicrobial and anticancer properties |
| 4,7-Dibromo-2,1,3-benzothiadiazole | CBrNS | Used in polymer synthesis; different reactivity |
| Benzothiadiazole | CNS | Parent compound; lacks halogen substituents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
